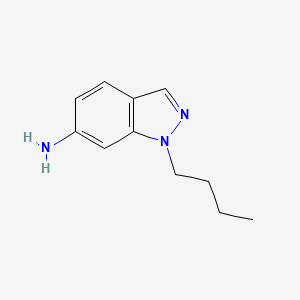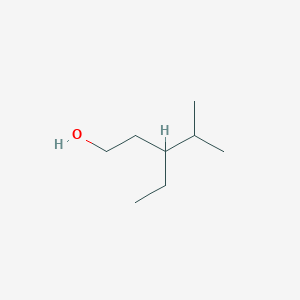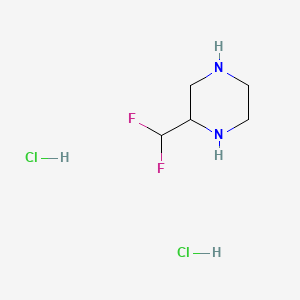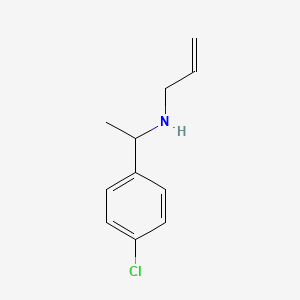![molecular formula C7H14N4 B15328607 [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a triazole ring substituted with a methyl group, an isopropyl group, and a methanamine group. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted hydrazine with a suitable nitrile to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazoles.
科学研究应用
Chemistry
In chemistry, [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its triazole core is a common motif in many drugs, and modifications to its structure can lead to the development of new medications with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and fungicides. Its ability to inhibit specific biological pathways makes it effective in protecting crops from pests and diseases.
作用机制
The mechanism of action of [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic or pesticidal effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
[4-methyl-4H-1,2,4-triazol-3-yl]methanamine: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine: Lacks the methyl group, potentially altering its properties.
[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethanamine: Has an ethyl group instead of a methanamine group, which may influence its interactions with biological targets.
Uniqueness
The presence of both the methyl and isopropyl groups in [4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine contributes to its unique chemical and biological properties. These substituents can affect the compound’s solubility, stability, and ability to interact with specific molecular targets, making it distinct from other triazole derivatives.
属性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C7H14N4/c1-5(2)7-10-9-6(4-8)11(7)3/h5H,4,8H2,1-3H3 |
InChI 键 |
KAPGQKYHNMJLHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN=C(N1C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)


![N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide](/img/structure/B15328563.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B15328567.png)



![[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B15328584.png)

![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)
![3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B15328608.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
